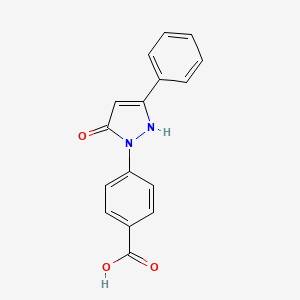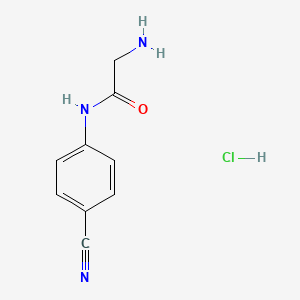![molecular formula C12H14ClNO3 B2958173 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide CAS No. 916203-05-9](/img/structure/B2958173.png)
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework . The compound has shown potential as an antibacterial agent against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was determined using spectroscopy techniques. A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The compound has shown antibacterial activity, particularly against E. coli and B. subtilis . When the antibacterial activity of halogenated derivatives was compared, it was discernible that compound (Ve) with ortho -chloro group exhibited best biofilm inhibitory potential against E. coli (70.50% bacterial biofilm growth inhibition) and it was also a second most-active compound against B. subtilis (54.88%) .Applications De Recherche Scientifique
Environmental Presence and Removal Strategies
Occurrence, Fate, and Behavior in Aquatic Environments : Parabens, structurally different but relevant due to their use as preservatives in various products and their presence in water bodies, serve as a model for understanding the environmental impact of chemical compounds. Studies show that despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface waters and sediments. This persistence highlights the need for ongoing monitoring and the development of more efficient removal technologies in wastewater treatment plants (Haman et al., 2015).
Advanced Oxidation Processes for Acetaminophen Removal : The study of acetaminophen (ACT), a widely used analgesic, in water treatments reveals the application of advanced oxidation processes (AOPs) to degrade recalcitrant compounds. These AOPs lead to the formation of various by-products depending on environmental conditions, illustrating the complexity of chemical transformations in water treatment processes and the significance of identifying efficient removal strategies (Qutob et al., 2022).
Toxicological Impact and Safety Measures
Toxicological Effects and Environmental Impact : The review of the toxicological impact of 2,4-D herbicide, though not directly related to the compound , underscores the broader context of environmental and health safety considerations in the use and study of chemical compounds. It highlights the importance of understanding toxicological effects, environmental fate, and the need for rigorous safety assessments in the scientific application of chemicals (Zuanazzi et al., 2020).
Adsorptive Elimination of Water Contaminants : Studies focusing on the adsorptive removal of contaminants such as acetaminophen from water illustrate the ongoing efforts in environmental protection and the application of novel materials for pollutant elimination. This research is crucial for developing safer and more effective methods to mitigate the environmental impact of chemical compounds (Igwegbe et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide are currently unknown . This compound is used for proteomics research , which involves the study of proteins and their functions
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, temperature can affect the compound’s stability, with recommended storage at room temperature . Other factors, such as pH or the presence of other chemicals, could also influence its action and efficacy.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-8-12(15)14-4-3-9-1-2-10-11(7-9)17-6-5-16-10/h1-2,7H,3-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOYSQODIHJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)


![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)
![3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide trihydrochloride](/img/structure/B2958106.png)
![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)


![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)
